molecular formula C11H13NO6S B13649403 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid

3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid

Cat. No.: B13649403
M. Wt: 287.29 g/mol
InChI Key: LGNOKJGNKXKVFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amine with an epoxide under controlled conditions.

    Sulfonylation: The oxazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to biological targets, affecting cellular pathways .

Comparison with Similar Compounds

3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be compared with similar compounds such as:

Biological Activity

3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes the available research on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be represented as follows:

C12H15NO5S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{5}\text{S}

This structure includes a methoxy group and an oxazolidine sulfonyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria at concentrations as low as 25 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 1: Antimicrobial Efficacy of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Bacillus subtilis30 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a possible application in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, macrophages were treated with varying concentrations of the compound alongside LPS. The results showed a dose-dependent decrease in cytokine levels:

Table 2: Cytokine Production in Macrophages Treated with 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic Acid

Treatment ConcentrationTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10 µg/mL100150
25 µg/mL50100
50 µg/mL2030

The biological activity of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By reducing cytokine production, it may modulate the immune response during infections or inflammatory conditions.
  • Cell Membrane Disruption : It could disrupt the integrity of bacterial membranes, leading to cell lysis.

Properties

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

3-methoxy-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid

InChI

InChI=1S/C11H13NO6S/c1-17-9-7-8(11(13)14)3-4-10(9)19(15,16)12-5-2-6-18-12/h3-4,7H,2,5-6H2,1H3,(H,13,14)

InChI Key

LGNOKJGNKXKVFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCCO2

Origin of Product

United States

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